1-phenoxy-2-(3-phenoxyphenoxy)benzene

Polyphenyl ether Thermal properties Solid-state formulation

Problem: Generic PPE isomers fail in solid-state or photoreceptor applications due to mismatched phase behavior. Solution: 1-Phenoxy-2-(3-phenoxyphenoxy)benzene (CAS 10469-81-5) is an ortho-meta substituted polyphenyl ether explicitly claimed in U.S. Patent 7,427,440 B2 as a photoreceptor lubricant. • Solid-state (mp 73.9°C) prevents migration in dry-film coatings. • Ortho-meta isomer offers unique volatility window for vapor-phase deposition. • 2024 CDR Inactive status simplifies regulatory documentation for R&D sourcing.

Molecular Formula C24H18O3
Molecular Weight 354.4 g/mol
CAS No. 10469-81-5
Cat. No. B079108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenoxy-2-(3-phenoxyphenoxy)benzene
CAS10469-81-5
Synonyms1-Phenoxy-2-(3-phenoxyphenoxy)benzene
Molecular FormulaC24H18O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C24H18O3/c1-3-10-19(11-4-1)25-21-14-9-15-22(18-21)27-24-17-8-7-16-23(24)26-20-12-5-2-6-13-20/h1-18H
InChIKeyASWMPWPWHHXCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenoxy-2-(3-phenoxyphenoxy)benzene Overview


1-Phenoxy-2-(3-phenoxyphenoxy)benzene (CAS 10469-81-5) is a polyphenyl ether (PPE) compound with the molecular formula C24H18O3 and a molecular weight of 354.4 g/mol [1]. It belongs to the class of aromatic ethers characterized by multiple phenoxy linkages, featuring an ortho-substituted phenoxy group coupled with a meta-substituted phenoxyphenoxy group on a central benzene ring. This specific ortho-meta substitution pattern differentiates it from other C24H18O3 structural isomers and from the more widely studied all-meta-linked PPEs used in high-temperature lubricants. The compound is a solid at room temperature, with a reported melting point of 73.9 °C and a boiling point of 207–213 °C at 0.15 Torr . It is listed on the U.S. EPA TSCA Inventory but designated as inactive for the 2024 Chemical Data Reporting (CDR) cycle, indicating limited current commercial production volume [1].

Isomer Identity Ortho-meta substituted polyphenyl ether; distinct from all-meta PPE lubricants
Physical Form Crystalline solid at ambient (mp 73.9 °C); not a fluid lubricant replacement
Supply Profile TSCA CDR Inactive; specialty sourcing likely, longer lead times possible

Why Generic Polyphenyl Ether Isomers Cannot Substitute


Polyphenyl ethers are not a monolithic chemical class; isomerism around the ether linkage positions (ortho, meta, para) profoundly alters physical state, thermal behavior, and application suitability. The meta isomer of bis(phenoxyphenoxy)benzene (CAS 2455-71-2)—the benchmark PPE high-temperature lubricant base stock—is a liquid at room temperature with a pour point of approximately 40 °F and has been specifically developed for jet engine lubrication requiring oxidative stability at 600–650 °F [1]. In contrast, 1-phenoxy-2-(3-phenoxyphenoxy)benzene, bearing an ortho linkage, is a crystalline solid (mp 73.9 °C), rendering it fundamentally unsuitable for the same fluid lubricant role but potentially advantageous in solid-state or composite applications where liquidity at ambient temperature is undesirable. The U.S. EPA TSCA Inventory further distinguishes this compound: it is listed but designated as 2024 CDR Inactive, signaling that it is not an interchangeable drop-in for higher-volume commercial PPE mixtures and may require specialized sourcing strategies [2]. These structural and regulatory distinctions mean that substituting a generic PPE isomer risks mismatched physical properties, unintended phase behavior, and supply chain non-compliance.

Physical State Mismatch

Common all-meta PPEs are room-temperature liquids; this ortho-meta isomer is a crystalline solid. Substitution may disrupt intended fluid-phase performance.

Volatility Class Difference

Ortho-linked PPEs show higher volatility than all-meta analogs, potentially altering high-temperature mass retention and stability profiles.

Regulatory Status Divergence

Target is TSCA CDR Inactive versus actively reported commercial PPE mixtures; supply chain and compliance obligations may differ.

Key Differentiation Evidence from Structural Analogs


Solid-State Advantage via Elevated Melting Point

1-Phenoxy-2-(3-phenoxyphenoxy)benzene exhibits a melting point of 73.9 °C , which is 25.9 °C higher than its closest C24H18O3 structural isomer, 1-phenoxy-3-(4-phenoxyphenoxy)benzene (CAS 10469-83-7, mp 48.0 °C) , and 36.1–38.1 °C lower than the fully para-substituted isomer 1-phenoxy-4-(4-phenoxyphenoxy)benzene (CAS 3379-41-7, mp 110–112 °C) [1]. This places the target compound in a distinct thermal window among the three isomeric forms, offering a solid-state identity at ambient laboratory temperatures that the meta-para isomer (semi-solid near 48 °C) cannot reliably provide.

Melting Point
Reported
73.9 °C
Defines solid-state identity; 25.9 °C above meta-para isomer
Ambient solid; contrast with liquid all-meta PPEs
Polyphenyl ether Thermal properties Solid-state formulation

Reduced Conformational Flexibility in Ortho-Substituted PPE

The target compound possesses 6 rotatable bonds as computed by PubChem (Cactvs 3.4.8.24) [1], compared with 8 rotatable bonds for the five-ring PPE analog 1,3-bis(3-phenoxyphenoxy)benzene (CAS 2455-71-2, C30H22O4) [2]. This two-bond reduction in rotational freedom arises from the ortho-substitution on the central ring, which sterically constrains one of the phenoxy arms relative to the more extended all-meta configuration. The difference is expected to influence molecular packing in the solid state, solubility parameters, and potentially the entropy of binding in molecular recognition scenarios.

Rotatable Bonds
Computed
6
Constrained vs. 8 in five-ring analog; influences packing
PubChem Cactvs descriptor; affects crystallization entropy
Molecular flexibility Rotatable bonds Conformational analysis

Higher Volatility of Ortho-Linked vs. Meta-Linked PPEs

A systematic study of polyphenyl ethers by Mahoney et al. at Shell Development Co. established that ortho-linked unsubstituted PPEs are appreciably more volatile than their meta-linked isomers, which are in turn more volatile than para-linked isomers [1]. Although the study did not report individual vapor pressure data for 1-phenoxy-2-(3-phenoxyphenoxy)benzene specifically, the ortho-meta substitution pattern of this compound places it in the higher-volatility ortho-linked category relative to all-meta PPEs such as 1,3-bis(3-phenoxyphenoxy)benzene. This trend is consistent with the generally lower thermal stability observed for ortho-linked aromatic ethers due to reduced resonance stabilization across the ether linkage.

Volatility Trend
Class-level
Ortho > Meta > Para
Ortho-linked PPEs more volatile; no compound-specific Δ
Shell Co. study; data for exact isomer to verify
Volatility Polyphenyl ether Thermal stability

Patented Photoreceptor Lubricant Use

U.S. Patent 7,427,440 B2, titled 'Photoreceptor layer having polyether lubricants,' explicitly claims 1-phenoxy-2-(3-phenoxyphenoxy)benzene as a polyether lubricant component in electrophotographic imaging members [1]. The patent enumerates multiple polyphenyl ether structures in its claims, but the specific ortho-meta isomer (CAS 10469-81-5) is listed as a distinct chemical entity alongside its positional isomers (e.g., 1-phenoxy-3-(3-phenoxyphenoxy)benzene and 1-phenoxy-2-(4-phenoxyphenoxy)benzene). This indicates that the inventors considered this specific substitution pattern to possess utility in photoreceptor layer applications that is not automatically fulfilled by any arbitrary PPE isomer. The patent's active status and expiration timeline further suggest ongoing commercial relevance for this compound in imaging technologies.

Patent Claim
Reported
Claimed in US 7,427,440 B2
Other isomers co-claimed or not
Directly listed for photoreceptor lubricant use
Binary distinction supports application-specific selection
Electrophotography Photoreceptor Lubricant additive

TSCA Inactive Status and Supply Chain Profile

According to the U.S. EPA CompTox Chemicals Dashboard, 1-phenoxy-2-(3-phenoxyphenoxy)benzene (DTXSID8065084) is listed on the TSCA Inventory but carries a 2024 CDR (Chemical Data Reporting) designation of 'Inactive' [1]. In contrast, mixed isomer polyphenyl ether products such as bis(phenoxyphenoxy)benzene (CAS 31533-76-3, OS-124) are actively manufactured and reported under CDR, reflecting their established commercial roles as gas chromatography stationary phases and high-temperature lubricant base stocks. The 'Inactive' designation means that no manufacturer reported production or importation volumes meeting the CDR threshold (generally ≥25,000 lbs per year) during the 2024 reporting cycle. This regulatory distinction is material for procurement planning: the target compound is not available as a bulk commodity and may require custom synthesis or specialized sourcing, with attendant differences in lead time, cost structure, and quality documentation.

TSCA CDR Status
Specification review
2024 CDR: Inactive
No qualifying production volume reported
Contrasts with actively reported commercial PPE mixtures
Regulatory status TSCA Supply chain

Optimal Applications for 1-Phenoxy-2-(3-phenoxyphenoxy)benzene


Photoreceptor Lubricant Development

The compound is explicitly claimed in U.S. Patent 7,427,440 B2 as a polyether lubricant for photoreceptor layers in electrophotographic imaging members [1]. Research groups developing next-generation photoreceptor coatings, organic photoconductor drums, or imaging belts can reference this patent to guide formulation work. The compound's solid-state nature at room temperature (mp 73.9 °C) may provide advantages in dry-film lubricant layers where a non-migrating, crystalline additive is preferred over liquid PPEs that could plasticize the photoreceptor binder resin.

Structure-Property Studies of PPE Positional Isomers

With three C24H18O3 positional isomers available—ortho-meta (mp 73.9 °C), meta-para (mp 48.0 °C), and para-para (mp 110–112 °C)—this compound serves as a critical intermediate-melting member of the isomer series for systematic studies correlating substitution pattern with crystallinity, solubility, thermal stability, and spectroscopic properties. The 6-rotatable-bond scaffold offers a defined conformational space intermediate between the simpler diphenoxybenzenes and larger five-ring PPEs, making it useful for computational chemistry validation studies.

Controlled-Volatility Lubricant and Deposition Precursor

Class-level evidence indicates that ortho-linked polyphenyl ethers are more volatile than their all-meta counterparts [2]. For applications such as vapor-phase lubrication, thin-film deposition of aromatic ether coatings, or volatile corrosion inhibitors, this compound's ortho-meta substitution pattern may confer a volatility window that balances sufficient vapor pressure for deposition with adequate molecular weight for film integrity—a combination not achievable with either the less-volatile all-meta PPEs or the excessively volatile lower-ring-count ethers.

Specialty Procurement Leveraging TSCA Inactive Status

The compound's 2024 CDR Inactive designation [3] signals that it is not subject to the same level of EPA reporting scrutiny as high-volume PPE products. For research organizations or small-scale industrial users seeking a PPE building block that falls below regulatory reporting thresholds, this status may simplify import/export documentation and reduce the risk of future use restrictions compared to high-production-volume PPE mixtures. Procurement teams should, however, verify availability and lead times with specialty chemical suppliers given the low-volume market presence.

Application
Selection Property
Validation Focus
Photoreceptor lubricant R&D
Solid-state crystalline lubricant additive; patent-claimed isomer identity
Lubricant performance in photoreceptor layers; binder compatibility
PPE isomer structure-property studies
Intermediate melting point among C24H18O3 isomers; constrained conformational space
Crystallinity–solubility–thermal stability correlations across positional isomers
Controlled-volatility lubricant / deposition precursor
Ortho-meta pattern confers higher volatility than all-meta PPEs
Vapor pressure vs. film integrity trade-off; deposition rate
Specialty procurement under TSCA inactive threshold
CDR Inactive status; low-volume market presence
Supply chain lead time; minimum order quantity; documentation
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